molecular formula C35H52N6O10 B1597320 Val-glu-pro-ile-pro-tyr CAS No. 94773-24-7

Val-glu-pro-ile-pro-tyr

Cat. No.

B1597320

CAS RN:

94773-24-7

Formula:

C35H52N6O10

M. Wt:

716.8 g/mol

InChI Key:

ZQOILFFBJUNGRA-NMVUUJPQSA-N

IUPAC Name:

(4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[(2S)-2-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

Attention: For research use only. Not for human or veterinary use.

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Description Val-glu-pro-ile-pro-tyr is a peptide sequence that has been found to exhibit various biochemical and physiological effects. It is a pentapeptide consisting of the amino acids valine, glutamic acid, proline, isoleucine, and tyrosine. This peptide sequence has been the subject of extensive research, and its potential applications in scientific research have been explored.
Synthesis Method The synthesis of Val-glu-pro-ile-pro-tyr can be achieved through solid-phase peptide synthesis. This method involves the stepwise addition of protected amino acids to a resin-bound peptide chain. The protecting groups are then removed, and the peptide is cleaved from the resin to obtain the final product.
Scientific Research Application Val-glu-pro-ile-pro-tyr has been used in various scientific research applications, including studies on the central nervous system, cancer, and cardiovascular diseases. It has been found to exhibit neuroprotective properties and has been studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action The mechanism of action of Val-glu-pro-ile-pro-tyr is not fully understood. However, it has been suggested that it may act as a modulator of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. It has also been suggested to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects Val-glu-pro-ile-pro-tyr has been found to exhibit various biochemical and physiological effects. It has been shown to enhance neuronal survival and promote neurite outgrowth. It has also been found to reduce oxidative stress and inflammation in the brain. In addition, it has been shown to inhibit the growth of cancer cells and exhibit cardioprotective effects.
Advantages and Limitations for Lab Experiments One advantage of using Val-glu-pro-ile-pro-tyr in lab experiments is its ability to enhance neuronal survival and promote neurite outgrowth. This makes it a valuable tool for studying neurodegenerative diseases and developing potential therapies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions There are several future directions for research on Val-glu-pro-ile-pro-tyr. One area of focus could be on further elucidating its mechanism of action and signaling pathways. Another area of research could be on exploring its potential therapeutic applications in other diseases, such as cardiovascular diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of Val-glu-pro-ile-pro-tyr could provide valuable insights into its potential clinical applications.
CAS RN 94773-24-7
Product Name Val-glu-pro-ile-pro-tyr
Molecular Formula C35H52N6O10
Molecular Weight 716.8 g/mol
IUPAC Name (4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[(2S)-2-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
InChI InChI=1S/C35H52N6O10/c1-5-20(4)29(34(49)41-17-7-8-25(41)30(45)38-24(35(50)51)18-21-10-12-22(42)13-11-21)39-31(46)26-9-6-16-40(26)33(48)23(14-15-27(43)44)37-32(47)28(36)19(2)3/h10-13,19-20,23-26,28-29,42H,5-9,14-18,36H2,1-4H3,(H,37,47)(H,38,45)(H,39,46)(H,43,44)(H,50,51)/t20-,23-,24-,25-,26-,28-,29-/m0/s1
InChI Key ZQOILFFBJUNGRA-NMVUUJPQSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N
SMILES CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N
Canonical SMILES CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N
Sequence VEPIPY
Synonyms Val-Glu-Pro-Ile-Pro-Tyr
valyl-glutamyl-prolyl-isoleucyl-prolyl-tyrosine
VEPIPY
VGPIPT
Origin of Product United States

N/A